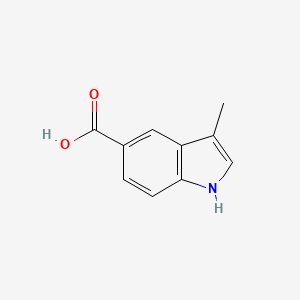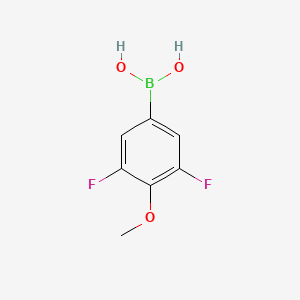
肽组氨酸异亮氨酸
描述
Peptide histidine isoleucine is a biologically active peptide that belongs to the secretin superfamily. It is co-synthesized with vasoactive intestinal peptide from a common precursor and shares structural similarities with other peptides in this family. Peptide histidine isoleucine is known for its role in various physiological processes, including the regulation of water and electrolyte transport in the intestines, and modulation of cardiovascular functions .
科学研究应用
Peptide histidine isoleucine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating water and electrolyte transport in the intestines.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用机制
- PHI primarily targets a specific receptor. In a study conducted on goldfish, researchers isolated and characterized the first PHI/PHV receptor. This receptor is activated by human PHV and, to a lesser extent, human PHI and helodermin. Interestingly, it can also interact with goldfish PHI and its C-terminally extended form, PHV .
- PHI affects various pathways, including those related to water and electrolyte balance. For instance, it inhibits net absorption of water, sodium, potassium, and bicarbonate, while inducing net secretion of chloride .
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
Peptide histidine isoleucine is involved in several biochemical reactions, particularly in the regulation of water and electrolyte transport in the intestines. It interacts with various enzymes and proteins, including pituitary adenylate cyclase-activating polypeptide receptors, which are crucial for its function. The peptide binds to these receptors, leading to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate . This interaction is essential for the peptide’s role in modulating intestinal fluid and electrolyte balance.
Cellular Effects
Peptide histidine isoleucine exerts significant effects on different cell types and cellular processes. In the gastrointestinal tract, it influences the absorption and secretion of fluids and electrolytes, thereby regulating intestinal motility and function . The peptide also affects cell signaling pathways, particularly those involving cyclic adenosine monophosphate, which plays a role in gene expression and cellular metabolism. Additionally, peptide histidine isoleucine has been shown to impact the proliferation and differentiation of certain cell types, including neuroendocrine cells .
Molecular Mechanism
The molecular mechanism of peptide histidine isoleucine involves its binding to specific receptors on target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels . The elevated cyclic adenosine monophosphate activates protein kinase A, which then phosphorylates various target proteins, resulting in changes in gene expression and cellular function. Peptide histidine isoleucine also interacts with other signaling molecules, such as G proteins, to modulate its effects on target cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of peptide histidine isoleucine have been observed to change over time. The peptide is relatively stable under physiological conditions but can degrade over extended periods . Studies have shown that the peptide’s effects on cellular function, such as fluid and electrolyte transport, are reversible and diminish after the peptide is removed . Long-term exposure to peptide histidine isoleucine can lead to adaptive changes in target cells, including alterations in receptor expression and signaling pathway activity .
Dosage Effects in Animal Models
The effects of peptide histidine isoleucine vary with different dosages in animal models. At low doses, the peptide primarily influences fluid and electrolyte transport in the intestines . At higher doses, it can cause more pronounced effects, such as changes in blood pressure and heart rate . Toxic or adverse effects have been observed at very high doses, including gastrointestinal disturbances and alterations in electrolyte balance . These findings highlight the importance of dose-dependent effects and the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
Peptide histidine isoleucine is involved in several metabolic pathways, particularly those related to amino acid metabolism . It interacts with enzymes such as aminopeptidases, which cleave the peptide into smaller fragments for further metabolism . The peptide also influences metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis.
Transport and Distribution
Peptide histidine isoleucine is transported and distributed within cells and tissues through specific transporters and binding proteins . In the intestines, the peptide is localized to intramural neurons, where it regulates fluid and electrolyte transport . The peptide is also found in the central nervous system, where it influences neuroendocrine functions . The distribution of peptide histidine isoleucine within tissues is essential for its physiological roles and therapeutic potential.
Subcellular Localization
The subcellular localization of peptide histidine isoleucine is critical for its activity and function. The peptide is primarily localized to the plasma membrane and intracellular vesicles, where it interacts with its receptors and signaling molecules . Post-translational modifications, such as phosphorylation, can influence the peptide’s localization and activity . These modifications are essential for regulating the peptide’s function and ensuring its proper distribution within cells.
准备方法
Synthetic Routes and Reaction Conditions: Peptide histidine isoleucine can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s amine group.
Coupling: of the next amino acid using a coupling reagent such as dicyclohexylcarbodiimide.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography.
Industrial Production Methods: In an industrial setting, peptide histidine isoleucine can be produced using recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
化学反应分析
Types of Reactions: Peptide histidine isoleucine undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The peptide can undergo reduction reactions, particularly at the disulfide bonds if present.
Substitution: The amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products:
Oxidation Products: Oxidized histidine derivatives.
Reduction Products: Reduced forms of the peptide.
Substitution Products: Peptide analogs with substituted amino acids.
相似化合物的比较
Peptide histidine isoleucine is similar to other peptides in the secretin superfamily, such as:
Peptide histidine valine: Shares high structural similarity and overlapping biological functions.
Vasoactive intestinal peptide: Co-synthesized from the same precursor and involved in similar physiological processes.
Pituitary adenylate cyclase-activating polypeptide: Shares structural and functional similarities but has distinct receptor interactions.
Uniqueness: Peptide histidine isoleucine is unique in its specific receptor interactions and its role in regulating both cardiovascular and gastrointestinal functions. Its ability to modulate multiple physiological processes makes it a valuable peptide for research and therapeutic applications .
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H216N36O41/c1-18-72(14)109(111(141)189)171-128(206)92(51-70(10)11)161-132(210)100(63-175)166-121(199)87(41-43-105(183)184)155-122(200)89(48-67(4)5)160-125(203)93(53-77-32-36-80(178)37-33-77)162-118(196)84(30-23-25-45-138)153-117(195)83(29-22-24-44-137)152-112(190)74(16)150-130(208)98(61-173)167-124(202)91(50-69(8)9)159-120(198)86(40-42-102(140)180)151-103(181)59-146-115(193)88(47-66(2)3)157-123(201)90(49-68(6)7)158-119(197)85(31-26-46-145-136(142)143)154-131(209)99(62-174)168-126(204)94(54-78-34-38-81(179)39-35-78)163-127(205)97(57-107(187)188)164-133(211)101(64-176)169-135(213)110(75(17)177)172-129(207)95(52-76-27-20-19-21-28-76)165-134(212)108(71(12)13)170-104(182)60-147-116(194)96(56-106(185)186)156-113(191)73(15)149-114(192)82(139)55-79-58-144-65-148-79/h19-21,27-28,32-39,58,65-75,82-101,108-110,173-179H,18,22-26,29-31,40-57,59-64,137-139H2,1-17H3,(H2,140,180)(H2,141,189)(H,144,148)(H,146,193)(H,147,194)(H,149,192)(H,150,208)(H,151,181)(H,152,190)(H,153,195)(H,154,209)(H,155,200)(H,156,191)(H,157,201)(H,158,197)(H,159,198)(H,160,203)(H,161,210)(H,162,196)(H,163,205)(H,164,211)(H,165,212)(H,166,199)(H,167,202)(H,168,204)(H,169,213)(H,170,182)(H,171,206)(H,172,207)(H,183,184)(H,185,186)(H,187,188)(H4,142,143,145)/t72-,73-,74-,75+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAKZYXFPNRMLP-RMYDINGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H216N36O41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3011.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96849-38-6 | |
| Record name | Peptide histidine isoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096849386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)










